

# Spectroscopic data of Cyanomethyl p-toluenesulfonate (NMR, IR, mass spectrometry)

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## Compound of Interest

Compound Name: Cyanomethyl p-toluenesulfonate

Cat. No.: B080460

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## Spectroscopic Profile of Cyanomethyl p-Toluenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **Cyanomethyl p-toluenesulfonate** ( $C_9H_9NO_3S$ ). Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic values based on the analysis of its chemical structure and comparison with analogous compounds. It also outlines standardized experimental protocols for obtaining such data via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from  $^1H$  NMR,  $^{13}C$  NMR, IR, and mass spectrometry for **Cyanomethyl p-toluenesulfonate**. These predictions are derived from established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted  $^1H$  NMR Spectral Data for **Cyanomethyl p-toluenesulfonate**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.8	Doublet	2H	Aromatic protons (ortho to SO <sub>2</sub> )
~7.4	Doublet	2H	Aromatic protons (meta to SO <sub>2</sub> )
~4.9	Singlet	2H	-CH <sub>2</sub> -CN
~2.4	Singlet	3H	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **Cyanomethyl p-toluenesulfonate**

Chemical Shift ( $\delta$ , ppm)	Assignment
~145	Aromatic Carbon (para to CH <sub>3</sub> )
~133	Aromatic Carbon (ipso to SO <sub>2</sub> )
~130	Aromatic Carbons (meta to SO <sub>2</sub> )
~128	Aromatic Carbons (ortho to SO <sub>2</sub> )
~115	-CN
~50	-CH <sub>2</sub> -CN
~22	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 3: Predicted Infrared (IR) Absorption Data for **Cyanomethyl p-toluenesulfonate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group
~3050-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch
~2250	Medium	C≡N stretch (nitrile)
~1600, ~1490	Medium-Strong	Aromatic C=C stretch
~1370, ~1180	Strong	S=O stretch (sulfonate)
~1090	Strong	S-O stretch (sulfonate)

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data for **Cyanomethyl p-toluenesulfonate**

m/z	Interpretation
211	[M] <sup>+</sup> , Molecular ion
155	[M - CH <sub>2</sub> CN] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (tropylium ion)
65	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization method: Electron Ionization (EI).

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Cyanomethyl p-toluenesulfonate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard ( $\delta = 0.00$  ppm).
- **Data Acquisition:**
  - Transfer the solution to a clean 5 mm NMR tube.
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
  - For <sup>1</sup>H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the low natural abundance of the <sup>13</sup>C isotope.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

## Infrared (IR) Spectroscopy

**Objective:** To identify the functional groups present in the molecule.

**Methodology:**

- **Sample Preparation (KBr Pellet Method):**
  - Grind a small amount (1-2 mg) of **Cyanomethyl p-toluenesulfonate** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- **Data Acquisition:**

- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- A background spectrum of a blank KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

## Mass Spectrometry (MS)

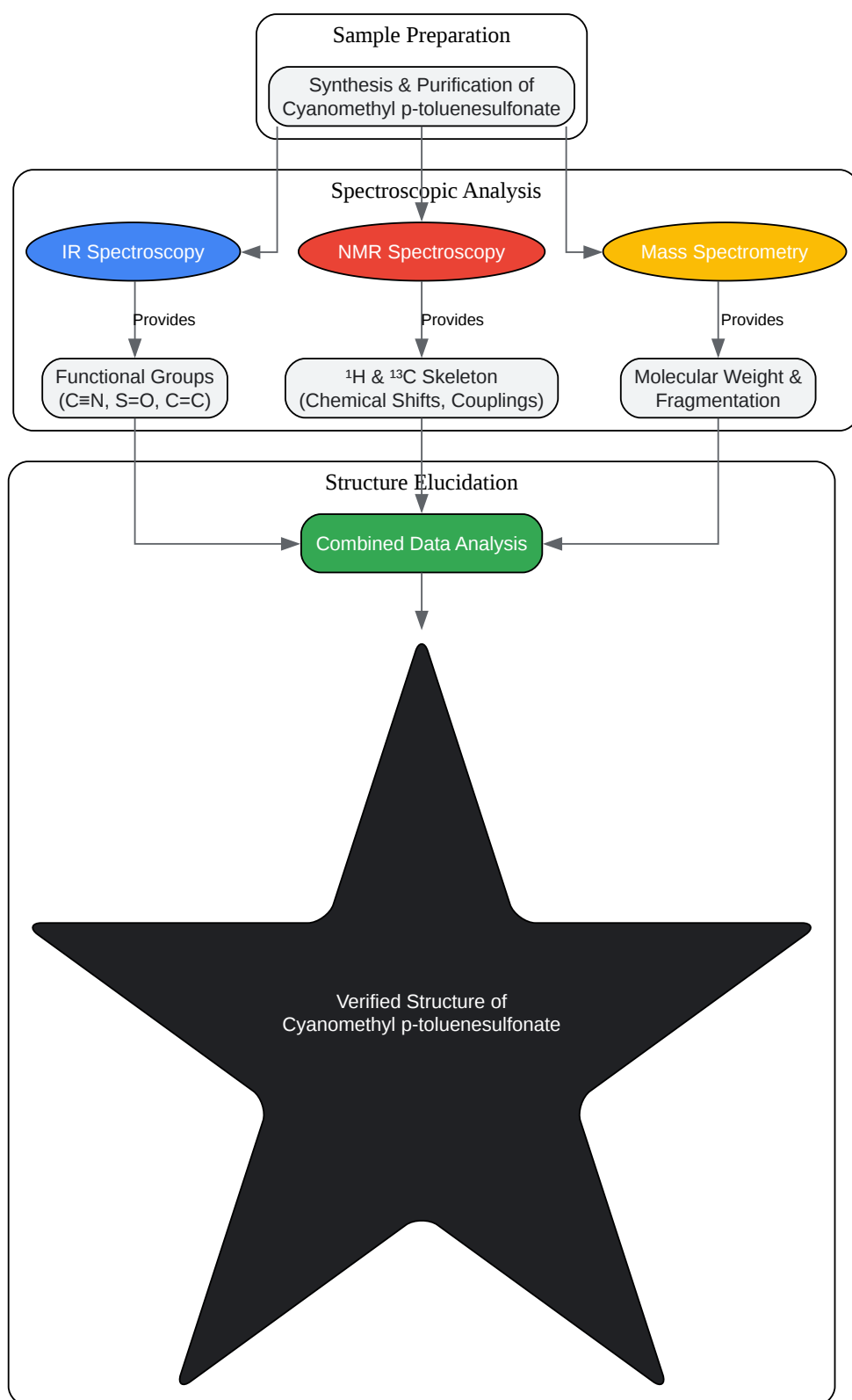
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a suitable method. Electron Ionization (EI) at 70 eV is a common technique for this type of molecule.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: A detector records the abundance of each ion.
- Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . The molecular ion peak ( $[M]^+$ ) provides the molecular weight of the compound. The fragmentation pattern gives clues about the structure of the molecule.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.



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Caption: Workflow for the spectroscopic analysis and structural verification of an organic compound.

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